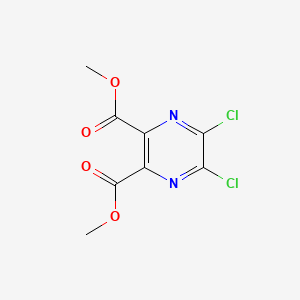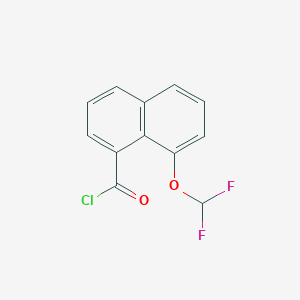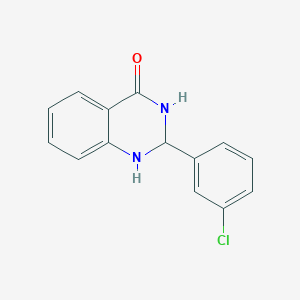
2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a 3-chlorophenyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other derivatives with modified functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
2-phenylquinazolin-4(3H)-one: Lacks the chlorine substituent, which may affect its biological activity.
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with the chlorine substituent at a different position.
2-(3-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a bromine substituent instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the 3-chlorophenyl group, which can significantly impact its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
83800-92-4 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.70 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h1-8,13,16H,(H,17,18) |
InChIキー |
CHTHIDWUTAJPBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
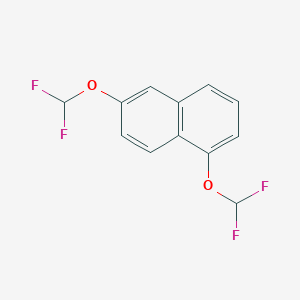
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
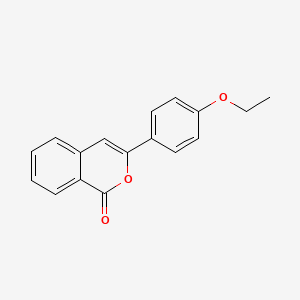

![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
